5-Methoxy-2,4-dimethylbenzenesulfonyl chloride
Description
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methoxy group (-OCH₃) at position 5 and methyl groups (-CH₃) at positions 2 and 4 on the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group renders the compound highly reactive, making it a critical intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds used in pharmaceuticals, agrochemicals, and materials science . Its substituents influence its electronic properties (methoxy as electron-donating, methyl as weakly electron-donating) and steric profile, which collectively modulate reactivity and solubility.
Properties
IUPAC Name |
5-methoxy-2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)5-8(6)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJHRQSVQIDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Methoxy-2,4-dimethylbenzene
- Starting Material: 5-Methoxy-2,4-dimethylbenzene (or closely related dimethyl-methoxybenzene derivatives).
- Sulfonating Agents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) are commonly used to introduce the sulfonyl group.
- Reaction Conditions: The reaction is typically carried out under controlled temperature (0–10°C) to avoid over-sulfonation and side reactions. The aromatic substrate is dissolved in an inert solvent such as dichloroethane or dichloromethane to facilitate sulfonation.
- Dissolve 5-methoxy-2,4-dimethylbenzene in dichloroethane and cool in an ice bath.
- Add chlorosulfonic acid dropwise under stirring, maintaining the temperature below 10°C.
- Stir the mixture for 1–2 hours to complete sulfonation.
- Quench the reaction by pouring into ice water, separating the organic phase containing the sulfonyl chloride intermediate.
Chlorination to Form Sulfonyl Chloride
- After sulfonation, the intermediate sulfonic acid or sulfonate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- The chlorination is typically performed at mild temperatures (room temperature to 80°C) to ensure high yield and purity.
Representative Experimental Data and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation | 5-Methoxy-2,4-dimethylbenzene, chlorosulfonic acid, dichloroethane, 0–10°C, 2 h | 5-Methoxy-2,4-dimethylbenzenesulfonic acid (intermediate) | ~85% | Controlled temp to avoid polysulfonation |
| Chlorination | Thionyl chloride, reflux or 70–80°C, 1–2 h | This compound | 80–90% | High purity after distillation |
Alternative and Related Synthetic Routes
- Some synthetic routes start from 2,5-dimethoxybenzenesulfonyl chloride derivatives, which are then selectively methylated or modified to achieve the 5-methoxy-2,4-dimethyl substitution pattern.
- Reduction and substitution reactions on benzenesulfonyl chlorides have been reported to prepare related sulfonyl derivatives, but direct sulfonation-chlorination remains the most practical and scalable method.
Analytical and Characterization Techniques for Prepared Compound
To ensure the quality and structural integrity of this compound, the following methods are standard:
- Melting Point Determination: Typical melting point range confirms purity.
- NMR Spectroscopy (1H and 13C): Confirms substitution pattern and presence of methoxy and methyl groups.
- Infrared Spectroscopy (IR): Characteristic sulfonyl chloride S=O stretching bands (~1350–1150 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Elemental Analysis: Verifies elemental composition.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% desired).
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Reference/Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, dichloroethane, 0–10°C | 2 hours stirring, ice bath | ~85% | Controlled temp to avoid side reactions |
| Chlorination | Thionyl chloride, reflux or 70–80°C | 1–2 hours reaction time | 80–90% | Purification by distillation |
| Alternative routes | Sulfonyl chloride derivatives + methylation | Multi-step, less common | Variable | Less efficient for scale-up |
Research Findings and Industrial Relevance
- The sulfonation followed by chlorination method is well-established for producing sulfonyl chlorides with high purity and yield, suitable for pharmaceutical intermediates.
- The presence of the methoxy group at position 5 and methyl groups at positions 2 and 4 enhances reactivity towards nucleophiles, making this compound highly valuable in sulfonamide synthesis.
- Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methoxy-2,4-dimethylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with the use of water or aqueous solutions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Table 1: Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Sulfonamide derivatives |
| Coupling Reactions | Used in coupling reactions to form biaryl compounds | Biaryl sulfonamides |
| Protection of Functional Groups | Protects amines or alcohols during synthesis | Protected intermediates |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a lead compound in developing new antibacterial therapies.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it interacts with dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. It was found to competitively inhibit DHPS, showcasing its potential in antibiotic development.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in various formulations and processes.
Agricultural Chemistry
The compound is being explored for potential applications as a pesticide or herbicide due to its biological activity against microorganisms. This avenue of research could lead to the development of new agricultural products that are effective and environmentally friendly.
Case Studies and Research Findings
Case Study: Enzyme Interaction
A research project focused on the interaction of this compound with dihydropteroate synthase (DHPS) demonstrated its competitive inhibition properties. This finding is significant as it highlights the compound's potential as a lead for developing new antibacterial therapies targeting folate biosynthesis pathways.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions with various nucleophiles. This reactivity is crucial for its role in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with five analogous sulfonyl chlorides, highlighting substituent effects, molecular properties, and applications:
Key Research Findings
Reactivity Trends :
- Electron-withdrawing substituents (e.g., Cl, Br) increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitutions. For example, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride reacts faster with amines than the methoxy-methyl analog .
- Methoxy and methyl groups reduce reactivity compared to halogens but improve solubility in organic solvents, facilitating purification .
Biological Activity :
- 3-Chloro-2-methylbenzene-1-sulfonyl chloride demonstrates inhibition of hydroxysteroid dehydrogenase, highlighting the role of chloro-methyl substitution in enzyme targeting .
Synthetic Utility :
- The isoxazole-containing derivative () is structurally complex, enabling applications in synthesizing kinase inhibitors or antimicrobial agents .
- Brominated analogs (e.g., 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride) are valuable in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Stability and Storage :
- Sulfonyl chlorides, including this compound, are moisture-sensitive and typically stored under inert atmospheres (e.g., argon) to prevent hydrolysis .
Biological Activity
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a methoxy-substituted aromatic ring. The molecular formula is , and its structure is represented as follows:
- Sulfonyl Group : Essential for biological activity.
- Methoxy Group : Enhances solubility and bioavailability.
- Dimethyl Substituents : Influence the compound's steric properties and reactivity.
The biological activity of this compound is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, leading to antibacterial effects. Furthermore, the compound may interact with various biological targets due to its structural features, potentially enhancing its therapeutic efficacy.
Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism involves mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzymes involved in folate synthesis, these compounds can effectively reduce bacterial proliferation.
Anti-inflammatory Effects
In addition to antibacterial activity, sulfonamides have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results showed a significant reduction in bacterial growth against Gram-positive bacteria. |
| Study 2 | Explored the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated reduced levels of pro-inflammatory cytokines in treated groups compared to controls. |
| Study 3 | A pharmacokinetic study demonstrated improved bioavailability due to the methoxy group, suggesting potential for oral administration in therapeutic applications. |
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further drug development:
- Modification Potential : Its structure allows for modifications that can enhance potency or selectivity for specific biological targets.
- Combination Therapies : The compound may be explored as part of combination therapies to enhance efficacy against resistant bacterial strains.
Q & A
Q. How can degradation pathways be elucidated under thermal or photolytic stress?
- Methodological Answer : Use:
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures.
- LC-MS/MS : Characterize degradation products (e.g., sulfonic acids, chlorinated byproducts) .
Data Contradiction Analysis
- Hazard Classification : Some SDS sheets (e.g., Combi-Blocks) report "no known hazards," while others (e.g., Alfa Aesar) highlight skin/eye irritation. Resolve by cross-referencing with experimental data and regulatory guidelines (e.g., GHS) .
- Reaction Yields : Variability in sulfonamide synthesis may stem from differences in amine nucleophilicity or solvent purity. Standardize reagents and validate protocols with control reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
